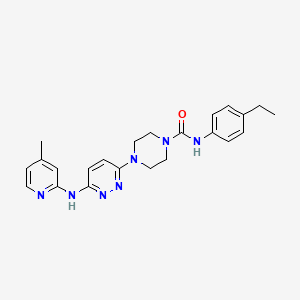
N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H27N7O and its molecular weight is 417.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, with the CAS number 1021072-72-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7O |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1021072-72-9 |
The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Its structure suggests potential activity against certain kinases and enzymes related to disease processes such as cancer and infections.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study focusing on its effects on cancer cell lines showed:
- Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : Mechanistic studies revealed that the compound can induce apoptosis through the upregulation of pro-apoptotic factors such as caspase 3 and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reported:
- Inhibition of Pathogenic Bacteria : The compound displayed inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial activity is thought to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various human cancer cell lines. Results showed a significant decrease in proliferation rates with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
-
Case Study on Antimicrobial Efficacy :
- A recent investigation assessed the antimicrobial potential of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, suggesting its potential as a lead compound for further development.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating its potential for targeted therapy.
- Synergistic Effects : Combination studies with existing chemotherapeutics have shown enhanced efficacy, suggesting that this compound could be used as an adjunct therapy.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-18-4-6-19(7-5-18)25-23(31)30-14-12-29(13-15-30)22-9-8-20(27-28-22)26-21-16-17(2)10-11-24-21/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNGYGTTFDTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














